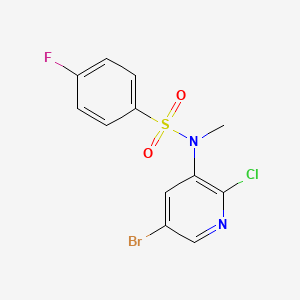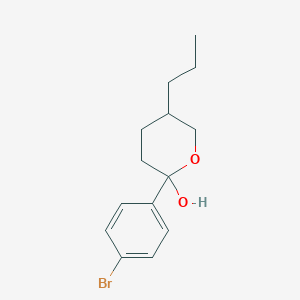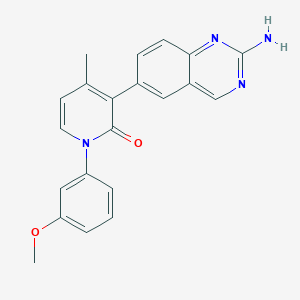
3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2(1H)-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline moiety, a methoxyphenyl group, and a pyridinone ring. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring is synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with an appropriate electrophile.
Construction of the Pyridinone Ring: The final step involves the formation of the pyridinone ring through a condensation reaction between the quinazoline intermediate and a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, organometallic reagents, and various catalysts.
Major Products Formed
Oxidation: Quinazoline N-oxides and other oxidized derivatives.
Reduction: Reduced quinazoline derivatives and pyridinone derivatives.
Substitution: Substituted quinazoline and pyridinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can bind to the active sites of enzymes, leading to the inhibition of their catalytic activity.
Modulate Receptors: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.
Induce Apoptosis: It can trigger programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-aminoquinazolin-6-yl)-1-phenyl-4-methylpyridin-2(1H)-one: Lacks the methoxy group on the phenyl ring.
3-(2-aminoquinazolin-6-yl)-1-(4-methoxyphenyl)-4-methylpyridin-2(1H)-one: Has the methoxy group at a different position on the phenyl ring.
3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-ethylpyridin-2(1H)-one: Contains an ethyl group instead of a methyl group on the pyridinone ring.
Uniqueness
The unique combination of the quinazoline moiety, methoxyphenyl group, and pyridinone ring in 3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2(1H)-one contributes to its distinct chemical reactivity and potential therapeutic applications. The presence of the methoxy group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C21H18N4O2 |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-(2-aminoquinazolin-6-yl)-1-(3-methoxyphenyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C21H18N4O2/c1-13-8-9-25(16-4-3-5-17(11-16)27-2)20(26)19(13)14-6-7-18-15(10-14)12-23-21(22)24-18/h3-12H,1-2H3,(H2,22,23,24) |
Clave InChI |
HFBUYDAMOBVPRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(C=C1)C2=CC(=CC=C2)OC)C3=CC4=CN=C(N=C4C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


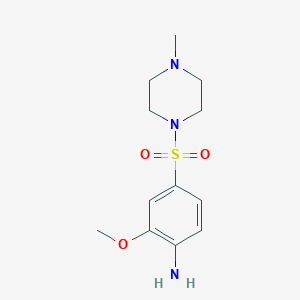

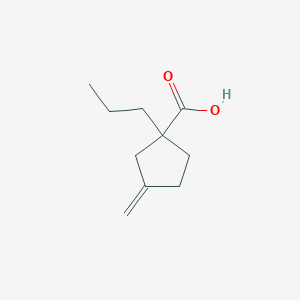
![Propan-2-yl 4-[1-(4-iodophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13876140.png)

![2-[(2-Thienylcarbonyl)amino]-1-cyclohexene-1-carboxylic acid](/img/structure/B13876150.png)
![2-[4-(Dibenzylamino)phenyl]acetic acid](/img/structure/B13876154.png)
![Benzyl 3,3-dimethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxy-1,4-dihydroisoquinoline-2-carboxylate](/img/structure/B13876166.png)


